molecular formula C14H12ClNO3 B8449246 benzyl N-(2-chloro-4-hydroxyphenyl)carbamate

benzyl N-(2-chloro-4-hydroxyphenyl)carbamate

Cat. No. B8449246
M. Wt: 277.70 g/mol
InChI Key: DICFUGHKAPMNAB-UHFFFAOYSA-N
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Patent
US09199927B2

Procedure details

To a solution of 4-amino-3-chlorophenol hydrochloride (3.00 g) in pyridine (20.0 mL) were added benzyl chloroformate (2.62 mL) under ice-cooling, followed by stirring at room temperature overnight. The reaction mixture was concentrated under reduced pressure, and then the residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain benzyl (2-chloro-4-hydroxyphenyl)carbamate (1.59 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.62 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][C:4]=1[Cl:10].Cl[C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13]>N1C=CC=CC=1>[Cl:10][C:4]1[CH:5]=[C:6]([OH:9])[CH:7]=[CH:8][C:3]=1[NH:2][C:12](=[O:13])[O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
Cl.NC1=C(C=C(C=C1)O)Cl
Name
Quantity
2.62 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)O)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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